
Bromopropyzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromopropyzamide is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a selective herbicide used to control a wide range of weeds in crops. The compound’s unique properties make it an essential tool in modern agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromopropyzamide can be synthesized through several methods. One common synthetic route involves the bromination of propyzamide. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄). The reaction conditions include maintaining a temperature range of 25-30°C and stirring the mixture for several hours to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity. The process includes the purification of the final product through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bromopropyzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bromopropyzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies involving plant physiology and herbicide resistance.
Medicine: Investigated for its potential use in developing new pharmaceuticals with herbicidal properties.
Industry: Utilized in the formulation of herbicides for agricultural use, contributing to weed management and crop protection.
Mechanism of Action
Bromopropyzamide exerts its effects by inhibiting cell division in plants. It targets the microtubules, preventing their assembly and disrupting the mitotic process. This leads to the inhibition of weed growth and ultimately their death. The compound’s action is selective, affecting only specific types of weeds without harming the crops.
Comparison with Similar Compounds
Similar Compounds
Propyzamide: A related herbicide with similar properties but without the bromine atom.
Chloropropyzamide: Another derivative with a chlorine atom instead of bromine.
Fluoropropyzamide: Contains a fluorine atom, offering different selectivity and potency.
Uniqueness
Bromopropyzamide stands
Properties
CAS No. |
80045-50-7 |
|---|---|
Molecular Formula |
C12H12BrNO |
Molecular Weight |
266.13 g/mol |
IUPAC Name |
4-bromo-N-(2-methylbut-3-yn-2-yl)benzamide |
InChI |
InChI=1S/C12H12BrNO/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9/h1,5-8H,2-3H3,(H,14,15) |
InChI Key |
GNFQHXMPSRUKIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)selanyl]but-2-enal](/img/structure/B14422000.png)


![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)
![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)
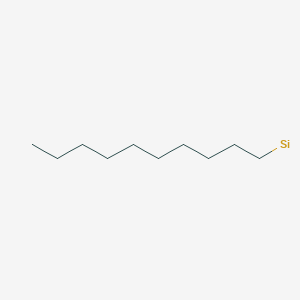
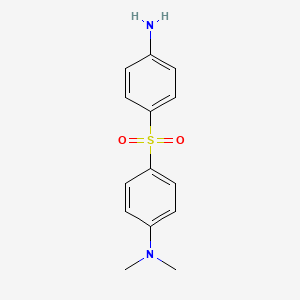
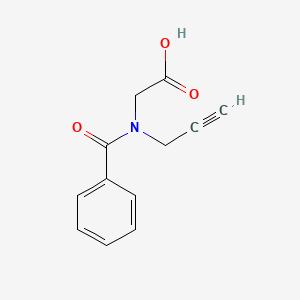
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
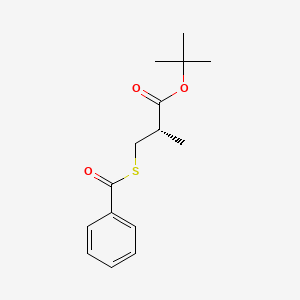
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)
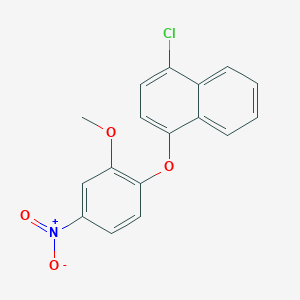
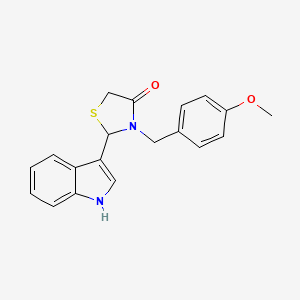
![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
